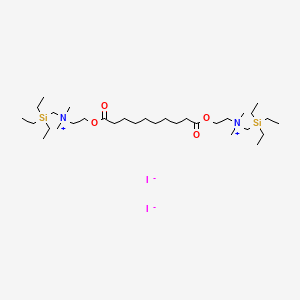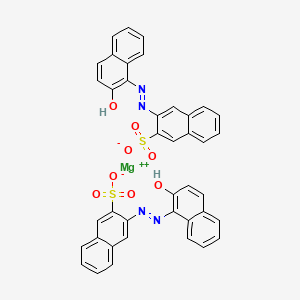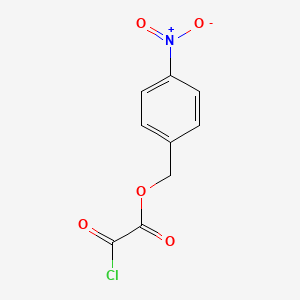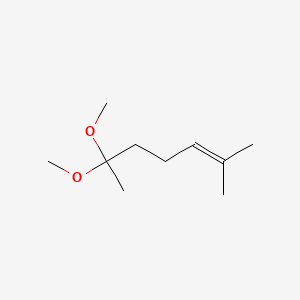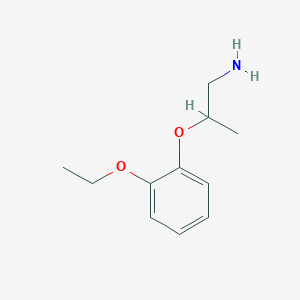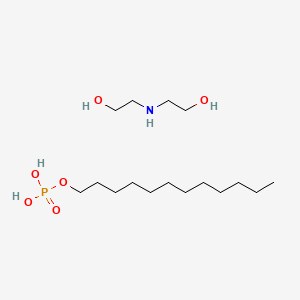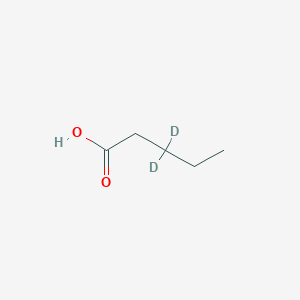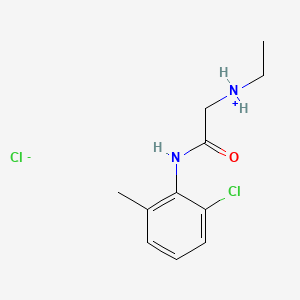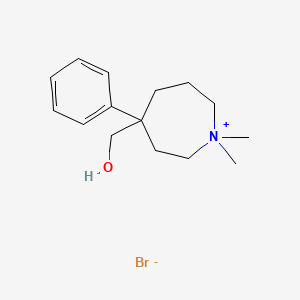
Pentane-1,5-diyl bis(2-bromopropionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diyl bis(2-bromopropionate) is a chemical compound with the molecular formula C11H18Br2O4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two bromopropionate groups attached to a pentane backbone, making it a versatile reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(2-bromopropionate) typically involves the reaction of pentane-1,5-diol with 2-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromopropionyl bromide .
Industrial Production Methods
Industrial production of pentane-1,5-diyl bis(2-bromopropionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diyl bis(2-bromopropionate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols.
Oxidation Reactions: It can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pentane derivatives with various functional groups.
Reduction Reactions: The major products are pentane-1,5-diol derivatives.
Oxidation Reactions: The primary products are pentane-1,5-dicarboxylic acid derivatives.
Applications De Recherche Scientifique
Pentane-1,5-diyl bis(2-bromopropionate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules and the development of bioconjugates.
Mécanisme D'action
The mechanism of action of pentane-1,5-diyl bis(2-bromopropionate) involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The pentane backbone provides structural stability, while the bromopropionate groups facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diyl bis(3-bromopropionate): Similar in structure but with bromine atoms at different positions.
Hexane-1,6-diyl bis(2-bromopropionate): Similar backbone but with an additional carbon atom.
Butane-1,4-diyl bis(2-bromopropionate): Shorter backbone with similar functional groups.
Uniqueness
Pentane-1,5-diyl bis(2-bromopropionate) is unique due to its specific backbone length and the positioning of the bromopropionate groups. This configuration provides distinct reactivity and stability, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
94023-70-8 |
|---|---|
Formule moléculaire |
C11H18Br2O4 |
Poids moléculaire |
374.07 g/mol |
Nom IUPAC |
5-(2-bromopropanoyloxy)pentyl 2-bromopropanoate |
InChI |
InChI=1S/C11H18Br2O4/c1-8(12)10(14)16-6-4-3-5-7-17-11(15)9(2)13/h8-9H,3-7H2,1-2H3 |
Clé InChI |
KPMRDMGYLIQKQC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCCCCOC(=O)C(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


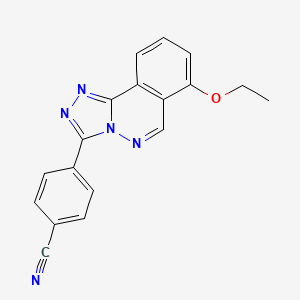
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
